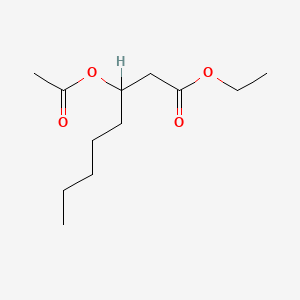

Ethyl 3-acetoxyoctanoate

Description

Structure

2D Structure

Properties

CAS No. |

85554-66-1 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

ethyl 3-acetyloxyoctanoate |

InChI |

InChI=1S/C12H22O4/c1-4-6-7-8-11(16-10(3)13)9-12(14)15-5-2/h11H,4-9H2,1-3H3 |

InChI Key |

AYGKSMFCRAQKPK-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)OCC)OC(=O)C |

Canonical SMILES |

CCCCCC(CC(=O)OCC)OC(=O)C |

Other CAS No. |

85554-66-1 |

Origin of Product |

United States |

Occurrence and Natural Abundance of Ethyl 3 Acetoxyoctanoate in Biological Systems

Biosynthetic Pathways and Metabolic Origins of Ethyl 3-acetoxyoctanoate

The complete biosynthetic pathway of this compound has not been fully elucidated in scientific literature. However, based on the general understanding of ester formation in biological systems, particularly in yeast, a plausible pathway can be inferred. The synthesis of ethyl esters, such as this compound, in yeast primarily involves the condensation of an acyl-coenzyme A (acyl-CoA) molecule with ethanol (B145695).

The formation of the ethyl ester bond is generally catalyzed by alcohol acyltransferases (AATs). In the context of medium-chain fatty acid ethyl esters in Saccharomyces cerevisiae, two key enzymes, Eeb1 and Eht1, have been identified as acyl-CoA:ethanol O-acyltransferases. internationalscholarsjournals.com These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to ethanol, resulting in the formation of an ethyl ester.

The biosynthesis of this compound would likely begin with the formation of its precursor, ethyl 3-hydroxyoctanoate (B1259324). This precursor could then undergo acetylation at the hydroxyl group on the third carbon. While the specific acetyltransferase responsible for this reaction in the context of ethyl 3-hydroxyoctanoate has not been definitively identified, yeasts are known to possess a variety of acetyltransferases that could potentially catalyze this step. researchgate.net For instance, the transformation of 9- or 10-hydroxystearic acid to an acetoxy derivative has been observed in yeast. gsartor.org The synthesis of the octanoyl-CoA backbone itself originates from the fatty acid synthesis pathway, which utilizes acetyl-CoA as a building block. frontiersin.org

The production of ethyl esters in yeast is significantly influenced by the availability of its precursors: acyl-CoA and ethanol. internationalscholarsjournals.com Higher concentrations of ethanol, a product of fermentation, and the presence of the corresponding acyl-CoA can drive the synthesis of the respective ethyl ester. The availability of the specific precursor, 3-acetoxyoctanoyl-CoA or a related intermediate, would be a critical limiting factor for the biosynthesis of this compound.

Analytical Detection and Characterization of this compound in Complex Natural Matrices

Table 1: Concentration of this compound in a White Wine

| Wine Sample | Concentration (µg/L) |

| White Wine (Sequential Fermentation) | 2.94 ± 0.35 |

Data sourced from a study on white wine produced by sequential inoculation with L. thermotolerans and S. cerevisiae. acs.org

Pineapple (Ananas comosus) is another biological source where this compound has been identified as a volatile constituent. researchgate.net The aroma of pineapple is a complex mixture of numerous volatile compounds, with esters being a major class of contributors to its characteristic sweet and fruity scent. nih.gov The presence of various acetoxy esters has been noted in pineapple volatiles. researchgate.net

The concentration and composition of volatile compounds in pineapple, including this compound, can vary depending on the cultivar, ripeness, and environmental conditions during growth. internationalscholarsjournals.comnih.gov During the ripening process, there are significant changes in the volatile profile of pineapple, with an increase in the production of many esters. ishs.org

Table 2: Volatile Compound Classes in Pineapple

| Compound Class | General Contribution to Pineapple Aroma |

| Esters | Fruity, sweet |

| Ketones | Fruity, floral |

| Alcohols | Green, fruity |

| Aldehydes | Green, fatty |

| Terpenes | Citrus, piney |

This table provides a general overview of the major classes of volatile compounds found in pineapple and their typical aroma contributions. nih.govcabidigitallibrary.org

Mechanistic Studies of Formation and Transformation of Ethyl 3 Acetoxyoctanoate

Elucidation of Reaction Mechanisms in Chemical Synthesis Pathways

The synthesis of β-acetoxy esters like ethyl 3-acetoxyoctanoate can be achieved through pathways involving key nucleophilic addition and substitution steps. A primary route involves the initial formation of a β-hydroxy ester, ethyl 3-hydroxyoctanoate (B1259324), which is subsequently acetylated.

One of the most effective methods for synthesizing the β-hydroxy ester precursor is the Reformatsky reaction. iitk.ac.inpw.live This reaction condenses an aldehyde (hexanal in this case) with an α-halo ester (ethyl bromoacetate) using metallic zinc. wikipedia.org The mechanism begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgadichemistry.com This zinc enolate is less reactive and less basic than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation of the ester. wikipedia.orgorganic-chemistry.org The enolate then acts as a nucleophile, adding to the carbonyl carbon of the aldehyde via a six-membered, chair-like transition state. pw.livewikipedia.org Subsequent acidic workup hydrolyzes the zinc alkoxide intermediate to yield the final β-hydroxy ester, ethyl 3-hydroxyoctanoate. pw.livewikipedia.org

The final step to obtain this compound is the acetylation of the hydroxyl group. This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In this reaction, the hydroxyl group of ethyl 3-hydroxyoctanoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent such as acetyl chloride or acetic anhydride. The reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.commedlifemastery.com The departure of a good leaving group (chloride or acetate (B1210297), respectively) from the tetrahedral intermediate results in the formation of the acetoxy group, yielding the target molecule. masterorganicchemistry.com

Another pathway, the acetoacetic ester synthesis, can also be employed. wikipedia.orgyoutube.com This method involves the alkylation of ethyl acetoacetate (B1235776). The starting β-keto ester is first deprotonated at the α-carbon with a base like sodium ethoxide to form a nucleophilic enolate. wikipedia.orgyoutube.com This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., 1-bromopentane). youtube.com The resulting alkylated β-keto ester can then be reduced to a β-hydroxy ester, for example using baker's yeast for stereoselective reduction, followed by acetylation as described above. chemistry-online.com

Table 1: Comparison of Metals and Catalysts in Reformatsky-type Reactions This table summarizes various metals and catalysts that have been successfully used in Reformatsky reactions to generate β-hydroxy esters, the key intermediates for this compound synthesis.

| Metal/Catalyst | Typical Aldehyde/Ketone Substrate | Solvent | Reference(s) |

|---|---|---|---|

| Zinc (Zn) | Aldehydes, Ketones | Benzene, THF, Diethyl ether | pw.liveadichemistry.com |

| Copper (Cu) | Aldehydes, Ketones | THF | organic-chemistry.org |

| Iron (Fe) | Aldehydes, Ketones | THF | organic-chemistry.org |

| Titanocene(III) | Aldehydes | Not specified | organic-chemistry.org |

| Samarium(II) Iodide (SmI₂) | Not specified | Not specified | wikipedia.org |

| Chromium(II) Chloride (CrCl₂) | Not specified | Not specified | wikipedia.org |

Esterification is a fundamental reaction for the synthesis of the ethyl ester moiety in this compound. The most common method is the Fischer esterification, which involves reacting a carboxylic acid (3-acetoxyoctanoic acid) with an alcohol (ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism is a reversible, multi-step process. masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification mechanism proceeds as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of ethanol (B145695), acting as a nucleophile, attacks the protonated carbonyl carbon. masterorganicchemistry.comyoutube.com This addition step leads to the formation of a tetrahedral intermediate, often referred to as an oxonium ion. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This converts the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen π bond, leading to the elimination of a water molecule. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

This entire sequence of steps—Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation (PADPED)—is in equilibrium. masterorganicchemistry.com To drive the reaction toward the product, an excess of the alcohol is often used as the solvent, or water is removed as it forms. masterorganicchemistry.comyoutube.com

Transesterification is another relevant mechanism where an existing ester is transformed into a different ester. For example, if poly(3-hydroxyoctanoate), a type of polyhydroxyalkanoate (PHA), were used as a starting material, it could be converted to ethyl 3-hydroxyoctanoate through transesterification with ethanol. nih.gov This reaction is also typically catalyzed by an acid or a base. The acid-catalyzed mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol (ethanol), proton transfers, and elimination of the original alcohol group. nih.gov

Understanding Biogenetic Pathways for this compound

The biosynthesis of volatile esters, including acetate esters, is a key process in determining the flavor and aroma profiles of fruits and fermented beverages produced by microorganisms like yeast. nih.govnih.gov The final step in this biogenetic pathway is catalyzed by a family of enzymes known as alcohol O-acyltransferases (AATs), specifically alcohol O-acetyltransferases (EC 2.3.1.84) for acetate esters. wikipedia.orgresearchgate.net These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor. nih.gov

The formation of this compound in a biological system would likely involve two enzymatic steps: first, the synthesis of ethyl 3-hydroxyoctanoate, followed by its acetylation. The biosynthesis of the 3-hydroxyoctanoyl-CoA precursor is a known part of the metabolic pathways for polyhydroxyalkanoate (PHA) synthesis in bacteria like Cupriavidus necator. mdpi.comfrontiersin.org In these pathways, acetoacetyl-CoA is reduced to (R)-3-hydroxyacyl-CoA by a reductase enzyme. mdpi.comnih.gov This precursor could then potentially react with ethanol.

The key acetylation step would be catalyzed by an alcohol acetyltransferase (AAT). The catalytic cycle of AATs is generally described by a Ping-Pong Bi-Bi mechanism. nih.gov In this model, the first substrate, acetyl-CoA, binds to the enzyme's active site. An acyl-enzyme intermediate is formed, and the first product, coenzyme A (CoA), is released. nih.gov Subsequently, the second substrate, the alcohol (in this case, ethyl 3-hydroxyoctanoate), binds to the acyl-enzyme complex. The acetyl group is then transferred to the alcohol, forming the final acetate ester product (this compound), which is then released, regenerating the free enzyme. nih.gov

Studies on the alcohol acetyltransferase Atf1p from Saccharomyces cerevisiae have shown it to be a promiscuous enzyme capable of using a wide variety of alcohols as substrates, including ethanol, isoamyl alcohol, hexanol, heptanol, and octanol, to produce the corresponding acetate esters. nih.gov While its primary acyl-CoA donor is acetyl-CoA, the enzyme demonstrates broad specificity for the alcohol substrate. nih.gov The active site contains a conserved HXXXDG motif, where a histidine residue is thought to act as a general base, facilitating the nucleophilic attack of the alcohol's hydroxyl group on the thioester bond of acetyl-CoA. nih.gov The production of ethyl acetate in yeast is often linked to the metabolism of acetyl-CoA, which can accumulate in mitochondria when the TCA cycle is impaired, providing the necessary precursor for the AAT-catalyzed reaction. nih.gov

**Table 2: Substrate Specificity of Alcohol Acetyltransferase (Atf1p) from S. cerevisiae*** *This table lists various alcohol substrates that are successfully acetylated by the Atf1p enzyme using Acetyl-CoA as the acyl donor, demonstrating the enzyme's broad specificity which is relevant for the potential biosynthesis of this compound.

| Alcohol Substrate | Acetate Ester Product | Reference(s) |

|---|---|---|

| Ethanol | Ethyl acetate | nih.gov |

| Isoamyl alcohol | Isoamyl acetate | nih.gov |

| Isobutyl alcohol | Isobutyl acetate | nih.gov |

| Butanol | Butyl acetate | nih.gov |

| Hexanol | Hexyl acetate | nih.gov |

| Heptanol | Heptyl acetate | nih.gov |

| Octanol | Octyl acetate | nih.gov |

Derivative Synthesis and Chemical Transformations of Ethyl 3 Acetoxyoctanoate

Synthesis of Structurally Related Analogs and Functionalized Derivatives

The synthesis of analogs of ethyl 3-acetoxyoctanoate can be achieved through several strategic approaches, focusing on the modification of its core structure. These modifications can include altering the length of the alkyl chain, substituting the acetoxy group with other functionalities, or transforming the ethyl ester into other derivatives.

One common strategy for creating structurally related analogs involves the Reformatsky reaction , which can be used to synthesize β-hydroxy esters, the precursors to β-acetoxy esters. By reacting an α-halo ester with an aldehyde or ketone in the presence of zinc metal, a variety of β-hydroxy esters can be produced. Subsequent acetylation of the hydroxyl group would yield the desired acetoxy derivative. By varying the starting aldehyde or ketone, a library of analogs with different substitution patterns can be generated.

Another approach involves the alkylation of β-keto esters . Although this compound is not a β-keto ester, its synthesis can be envisioned from a related β-keto precursor. The acetoacetic ester synthesis, for example, allows for the alkylation of the α-carbon of a β-keto ester, followed by reduction of the ketone and acetylation to yield a range of 3-acetoxy esters with varying alkyl chains.

Furthermore, transesterification of the ethyl ester with different alcohols can lead to a variety of esters with different alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of an acid catalyst would yield benzyl 3-acetoxyoctanoate.

The following table outlines some potential structurally related analogs and the synthetic strategies that could be employed for their preparation.

| Analog Name | Structure | Potential Synthetic Strategy |

| Mthis compound | CH₃(CH₂)₄CH(OAc)CH₂COOCH₃ | Transesterification of this compound with methanol. |

| Ethyl 3-hydroxyoctanoate (B1259324) | CH₃(CH₂)₄CH(OH)CH₂COOCH₂CH₃ | Hydrolysis of the acetoxy group of this compound. |

| 3-Acetoxyoctanoic acid | CH₃(CH₂)₄CH(OAc)CH₂COOH | Hydrolysis of the ethyl ester of this compound. |

| Ethyl 3-acetoxy-5-phenylpentanoate | C₆H₅CH₂CH(OAc)CH₂COOCH₂CH₃ | Reformatsky reaction between ethyl bromoacetate (B1195939) and benzaldehyde, followed by acetylation. |

Reactivity Profiles and Transformative Reactions of the Ester Moiety

The ester moiety in this compound is a key site for chemical transformations. The reactivity of this group is influenced by the presence of the acetoxy group at the β-position.

The acetoxy group is essentially a protected hydroxyl group and can be readily deprotected through hydrolysis. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis of the acetoxy group involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

Base-catalyzed hydrolysis (saponification) of the acetoxy group is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. This yields an acetate (B1210297) salt and the corresponding alcohol, ethyl 3-hydroxyoctanoate.

The table below summarizes the conditions and products for the hydrolysis of the acetoxy group.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., H₂SO₄), heat | Ethyl 3-hydroxyoctanoate + Acetic acid |

| Base-Catalyzed Saponification | Aqueous base (e.g., NaOH), heat | Ethyl 3-hydroxyoctanoate + Sodium acetate |

Beyond hydrolysis, the acetoxy group can potentially be displaced by other nucleophiles under specific conditions, although this is less common than hydrolysis.

The alkyl chain of this compound is largely unreactive under mild conditions. However, more forcing conditions can lead to reactions such as free-radical halogenation . This reaction is generally not selective and would likely lead to a mixture of products with halogen substitution at various positions along the octanoyl chain.

Another potential transformation involves oxidation of the alkyl chain. Strong oxidizing agents could potentially cleave the carbon-carbon bonds or introduce further oxygenated functional groups, but these reactions are often difficult to control and may also affect the ester and acetoxy groups.

Due to the lack of specific literature on the reactivity of the alkyl chain of this compound, the following table presents hypothetical reactions based on the general reactivity of long-chain alkanes.

| Reaction | Reagents and Conditions | Potential Product(s) |

| Free-Radical Bromination | Br₂, UV light | Mixture of brominated this compound isomers |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄), heat | Complex mixture of oxidation products, including carboxylic acids |

Advanced Analytical Characterization Methodologies in Research on Ethyl 3 Acetoxyoctanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular architecture of ethyl 3-acetoxyoctanoate. By interacting with electromagnetic radiation, the molecule yields unique spectral fingerprints that reveal its structural components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for establishing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. For this compound, distinct signals are expected for the ethyl ester protons, the acetyl methyl protons, and the protons along the octanoate (B1194180) chain. The ethyl group typically presents as a characteristic quartet and triplet pattern. youtube.com The singlet from the acetyl methyl group is also a key identifier. The proton at the C-3 position, bonded to the carbon bearing the acetoxy group, would provide a crucial signal whose chemical shift indicates the presence of the neighboring electron-withdrawing group.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling, confirming the connectivity of the octanoate backbone. magritek.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would distinctly show the two carbonyl carbons (from the ester and acetate (B1210297) groups), the carbons of the ethyl group, the acetyl methyl carbon, and the eight carbons of the octanoate chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. magritek.com

| Atom Position | NMR Type | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| CH₃ (acetyl) | ¹H | ~2.0-2.2 | Singlet | 3H |

| CH₂ (ethyl ester) | ¹H | ~4.1-4.3 | Quartet | 2H |

| CH₃ (ethyl ester) | ¹H | ~1.2-1.4 | Triplet | 3H |

| CH (C-3 of octanoate) | ¹H | ~5.0-5.3 | Multiplet | 1H |

| C=O (ester) | ¹³C | ~170-175 | N/A | N/A |

| C=O (acetate) | ¹³C | ~169-172 | N/A | N/A |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. libretexts.org When the molecule is ionized, typically through electron impact (EI), it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragments provides a roadmap of the molecule's structure. For an ester like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups.

Loss of the ethoxy group (-OCH₂CH₃).

Loss of the acetoxy group (-OCOCH₃).

McLafferty rearrangement: A characteristic rearrangement for esters that can lead to the loss of a neutral alkene molecule.

These fragmentation patterns create a unique mass spectrum that serves as a molecular fingerprint, allowing for the identification of this compound even in complex biological or chemical mixtures. docbrown.info

| m/z Value | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₂H₂₂O₄]⁺ | Molecular Ion (M⁺) |

| 171 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 157 | [M - OCOCH₃]⁺ | Loss of acetoxy radical |

| 143 | [M - C₅H₁₁]⁺ | Cleavage of the alkyl chain |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. youtube.com An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would be dominated by strong absorption bands characteristic of its ester and acetate functionalities. The presence of two carbonyl (C=O) groups, one for the ethyl ester and one for the acetyl group, would likely result in a strong, prominent absorption band, which may appear broadened or as two closely spaced peaks. Additionally, characteristic C-O stretching vibrations further confirm the presence of the ester linkages. spectroscopyonline.com The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the conversion of a hydroxyl precursor to the acetate ester. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2850-3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1735-1750 | C=O stretch | Ester (both acetate and ethyl ester) |

| ~1000-1300 | C-O stretch | Ester linkages |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is paramount for separating this compound from reaction mixtures, byproducts, or contaminants, as well as for resolving its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. scispace.com In GC, the compound is vaporized and passed through a long column with a carrier gas (like helium). Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, a key identifying characteristic. researchgate.net

The outlet of the gas chromatograph is coupled directly to a mass spectrometer. ujpronline.com As each separated component elutes from the GC column, it is immediately ionized and fragmented, and its mass spectrum is recorded. This provides definitive identification of the compound at a specific retention time. GC-MS is highly sensitive and can be used for quantitative analysis, determining the concentration of this compound in a sample. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) |

| MS Ionization | Electron Impact (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile for GC. It is widely employed for purity assessment of synthesized this compound, separating it from non-volatile starting materials or impurities.

A critical application of HPLC in the study of this compound is chiral separation. The molecule contains a stereocenter at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((3R) and (3S)). Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic techniques. sigmaaldrich.com

Chiral HPLC utilizes a special column containing a chiral stationary phase (CSP). asianpubs.org The enantiomers interact differently with the CSP, causing one to be retained longer than the other, thus achieving separation. phenomenex.com This allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical quality parameter in stereoselective synthesis. Polysaccharide-based CSPs are commonly used for this type of separation. asianpubs.org

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | ~1.0 mL/min |

| Detection | UV detector (at a low wavelength due to lack of a strong chromophore) |

| Temperature | 25°C |

Theoretical and Computational Investigations of Ethyl 3 Acetoxyoctanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Ethyl 3-acetoxyoctanoate. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived.

Key properties that could be calculated for this compound include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule. This is fundamental to understanding how the molecule might interact with other chemical species. The carbonyl carbons in the ester and acetate (B1210297) groups, for instance, are expected to be electrophilic centers.

Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the charge distribution on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack.

While no specific studies on this compound exist, research on other β-keto esters has utilized DFT to assess their reactivity and potential as antibacterial compounds. Such studies serve as a methodological blueprint for future investigations into this compound.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes to show what a DFT study could yield and is not based on actual published data.)

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | - | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | - | A key indicator of chemical stability and reactivity. |

| Dipole Moment | - | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Global Hardness | - | A measure of resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable single bonds in the octanoate (B1194180) chain and ethyl group, MD simulations would be invaluable for understanding its conformational landscape and how it interacts with its environment.

A typical MD simulation would involve:

Conformational Sampling: By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated and lowest-energy conformations. This is crucial as the shape of the molecule can significantly affect its physical properties and biological activity. The long alkyl chain allows for numerous possible folded and extended conformations.

Intermolecular Interactions: Placing the molecule in a simulation box with solvent molecules (e.g., water or ethanol) would allow for the study of solute-solvent interactions. This can provide insights into its solubility and how it behaves in solutions, such as wine. Hydrogen bonding between the ester's oxygen atoms and solvent molecules would be of particular interest.

Analysis of Dynamics: Trajectory analysis can reveal the flexibility of different parts of the molecule. For instance, the terminal end of the octanoate chain is expected to exhibit greater motional freedom than the core ester and acetate groups.

While direct MD studies on this compound are not available, similar simulations have been performed on other long-chain esters to understand their self-assembly and behavior at interfaces. These studies provide a robust framework for how such an investigation could be conducted.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound (Note: This table is illustrative and not based on published research for this specific compound.)

| Area of Investigation | Potential Findings |

| Conformational Preferences | Identification of dominant low-energy conformers (e.g., extended vs. folded chain). |

| Solvent Interactions | Characterization of hydrogen bonding networks and solvation shell structure in aqueous or ethanolic solutions. |

| Molecular Flexibility | Quantification of the rotational dynamics around key dihedral angles in the alkyl chain. |

| Aggregation Behavior | Prediction of the tendency for molecules to self-associate in different solvent environments. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, a key reaction of interest would be its hydrolysis, the cleavage of the ester bond by water.

Modeling this reaction would typically involve:

Identifying Reactants, Products, and Intermediates: The reaction would start with this compound and water and end with 3-acetoxyoctanoic acid and ethanol (B145695). Key intermediates, such as tetrahedral intermediates formed during nucleophilic attack on the carbonyl carbon, would be identified and their structures optimized.

Locating Transition States: The highest energy point along the reaction coordinate between reactants and products is the transition state. Computational methods are used to find the precise geometry and energy of these transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By calculating this, one can predict how fast the hydrolysis would occur under different conditions (e.g., neutral, acidic, or basic).

While this specific reaction has not been modeled for this compound, extensive computational studies exist for the hydrolysis of other esters. These studies have detailed the mechanisms of acid- and base-catalyzed hydrolysis, often involving the explicit participation of solvent molecules in proton transfer steps. Such established computational protocols could be directly applied to gain a deeper understanding of the stability and degradation pathways of this compound.

Future Research Directions and Emerging Paradigms in Ethyl 3 Acetoxyoctanoate Studies

Development of Novel and Highly Stereoselective Catalysts for Efficient Synthesis

The synthesis of enantiomerically pure Ethyl 3-acetoxyoctanoate is a significant challenge. While enzymatic resolutions are effective, the development of novel, highly stereoselective chemical catalysts offers the potential for more direct and efficient synthetic routes. Future research in this area will likely focus on several key aspects:

Asymmetric Metal Catalysis: The design of chiral transition metal complexes for the asymmetric hydrogenation or transfer hydrogenation of ethyl 3-oxooctanoate to stereoselectively form the precursor, ethyl 3-hydroxyoctanoate (B1259324), is a promising avenue. Subsequent acetylation would then yield the desired enantiopure product. Research will likely target catalysts that offer high turnover numbers and exceptional enantioselectivity under mild reaction conditions.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. Future work could explore the development of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, for the enantioselective aldol (B89426) reaction to construct the β-hydroxy ester backbone, or for the kinetic resolution of racemic ethyl 3-hydroxyoctanoate through stereoselective acylation.

Nanocatalysts: The immobilization of stereoselective catalysts on nanomaterials can enhance their stability, reusability, and in some cases, activity and selectivity. Research into the development of nanocatalysts, such as functionalized magnetic nanoparticles or metal-organic frameworks (MOFs) bearing chiral catalytic sites, could provide robust and recyclable systems for the synthesis of this compound.

Table 1: Comparison of Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Potential Advantages | Potential Research Directions |

| Asymmetric Metal Catalysis | High turnover numbers, high enantioselectivity | Development of earth-abundant metal catalysts, catalyst immobilization |

| Organocatalysis | Metal-free, often robust to air and moisture | Design of novel chiral scaffolds, application in flow chemistry |

| Nanocatalysts | High stability, easy recovery and reusability | Synthesis of well-defined active sites, exploration of novel support materials |

Integration of Biocatalysis with Chemoenzymatic Strategies for Sustainable Production

The synergy between biocatalysis and chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the sustainable production of this compound. Future research will focus on the seamless integration of enzymatic and chemical steps to create more efficient and environmentally friendly processes.

Engineered Enzymes: Advances in protein engineering and directed evolution will enable the development of lipases and esterases with enhanced stereoselectivity, substrate specificity, and stability for the kinetic resolution of ethyl 3-hydroxyoctanoate or the direct stereoselective acylation of a prochiral precursor. ubbcluj.ro

Whole-Cell Biocatalysis: The use of whole microbial cells as biocatalysts can eliminate the need for costly enzyme purification and cofactor regeneration. Research will likely focus on engineering metabolic pathways in microorganisms to produce ethyl 3-hydroxyoctanoate, which can then be chemically acetylated. researchgate.net

Flow Chemistry: The integration of enzymatic reactors into continuous flow systems can improve reaction efficiency, reduce reaction times, and simplify product purification. Future studies will explore the development of immobilized enzyme reactors for the continuous production of enantiopure ethyl 3-hydroxyoctanoate, a key precursor.

Advanced Computational Design for Enhanced Synthetic Routes and Derivative Exploration

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Their application in the study of this compound can accelerate the discovery of new synthetic methods and the exploration of novel derivatives.

Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and transition states for both chemical and enzymatic catalysts. dntb.gov.uanih.gov This allows for the in-silico design of catalysts with improved stereoselectivity and activity. Computational screening of virtual catalyst libraries can identify promising candidates for experimental validation.

Enzyme-Substrate Docking and Molecular Dynamics: Molecular docking and molecular dynamics simulations can provide insights into the binding of substrates within the active site of enzymes like lipases. rsc.org This understanding can guide protein engineering efforts to enhance the stereoselectivity of enzymatic reactions for the synthesis of this compound.

Predictive Modeling for Derivative Properties: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be developed to predict the physicochemical and biological properties of novel derivatives of this compound. This can guide the synthesis of new compounds with desired characteristics for various applications.

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides valuable information for process optimization and mechanistic understanding. The application of advanced analytical techniques for the in-situ monitoring of this compound synthesis is a key area for future research.

Spectroscopic Methods: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products during the synthesis of this compound. mt.comresearchgate.netcapes.gov.br This allows for the determination of reaction kinetics and the identification of optimal reaction conditions.

Process Analytical Technology (PAT): The integration of in-situ analytical techniques into a PAT framework will enable real-time process control and quality assurance in the production of this compound. This can lead to improved process robustness, higher yields, and consistent product quality.

Chiral Separations: The development of rapid and efficient online chiral separation techniques, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry, will be crucial for the real-time monitoring of enantioselectivity in asymmetric synthesis.

Table 2: In-Situ Monitoring Techniques for this compound Synthesis

| Technique | Information Obtained | Potential Application |

| In-situ FTIR/Raman | Real-time concentration profiles, reaction kinetics | Process optimization, mechanistic studies |

| Process Analytical Technology (PAT) | Real-time process control, quality assurance | Industrial-scale production |

| Online Chiral SFC-MS | Real-time enantiomeric excess | Asymmetric catalyst screening and optimization |

Exploration of Undiscovered Biogenetic Pathways and Their Enzymology

While the chemical synthesis of this compound is a primary focus, understanding its potential natural origins can open new avenues for its production and reveal its biological significance.

Metabolomics and Genomic Mining: Advanced metabolomic profiling of organisms known to produce related esters, coupled with genomic mining for putative biosynthetic gene clusters, could lead to the discovery of the natural biogenetic pathway for this compound.

Enzyme Characterization: Once a biosynthetic pathway is identified, the individual enzymes responsible for the key steps, such as the formation of the octanoate (B1194180) backbone, the hydroxylation at the 3-position, and the subsequent acetylation, can be isolated and characterized. This knowledge can be harnessed for the development of novel biocatalytic production methods.

Ecological Role: Investigating the ecological role of this compound in the producing organisms, for example, as a signaling molecule or a defense compound, could provide insights into its biological activity and potential applications. The biosynthesis of medium-chain fatty acids and their derivatives is known to occur in various microorganisms, including fungi. researchgate.netnih.govasm.org

Q & A

Q. What are the primary analytical techniques used to identify Ethyl 3-acetoxyoctanoate in complex biological matrices?

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) due to its distinct retention index (1901.7) and molecular weight (117 g/mol). In studies analyzing microbial metabolites, parameters such as peak area ratios (e.g., 0.53 for this compound) and spectral matching against reference libraries are critical for confirmation. Researchers should prioritize optimizing column polarity and temperature gradients to resolve co-eluting esters in biological samples .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

A common method involves the condensation of ethyl bromoacetate with nitriles or ketones under alkaline conditions, a strategy adapted from β-keto ester syntheses. For instance, methyl 3-oxo-pentanoate is synthesized via a one-step reaction between methyl bromoacetate and propionitrile, suggesting analogous pathways for this compound. Key variables include solvent polarity (e.g., THF or DMF), catalyst choice (e.g., potassium carbonate), and reaction time, which collectively impact esterification efficiency and byproduct formation .

Q. How does the structural stability of this compound vary under different storage conditions?

Stability studies should assess hydrolysis susceptibility, particularly at the acetoxy group. Under acidic or basic conditions, ester bonds may hydrolyze to yield octanoic acid and acetic acid derivatives. Accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic GC-MS monitoring is recommended to quantify degradation products. Data from analogous compounds suggest that inert atmospheres (N₂) and low-temperature storage (-20°C) mitigate decomposition .

Q. What spectroscopic data (NMR, IR) are critical for characterizing this compound?

Key NMR signals include the triplet for the ethyl ester group (δ 1.2–1.4 ppm, CH₃), the acetoxy methyl singlet (δ 2.1 ppm), and the octanoyl backbone multiplet (δ 1.2–1.6 ppm). IR spectroscopy should confirm ester carbonyl stretches (~1740 cm⁻¹) and acetoxy C-O vibrations (~1240 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

Discrepancies often arise from solvent effects or impurities. For example, shifts in NMR peaks may occur in deuterated chloroform vs. DMSO. To address this, replicate analyses using standardized solvents and internal standards (e.g., TMS) are essential. Additionally, orthogonal techniques like high-resolution MS or X-ray crystallography (if crystalline derivatives are obtainable) can validate structural hypotheses .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

Regioselectivity can be enhanced using protecting groups for the hydroxyl moiety prior to acetylation. For example, silyl ether protection (e.g., TBDMS) at the 3-hydroxyoctanoic acid intermediate prevents unwanted esterification at alternate positions. Kinetic control via low-temperature reactions (-78°C) and catalytic DMAP (4-dimethylaminopyridine) further improves selectivity, as demonstrated in β-keto ester syntheses .

Q. How do structural modifications of this compound influence its bioactivity in microbial systems?

Comparative studies with analogs like 1-Octen-3-yl acetate (a fungal volatile) reveal that chain length and functional group positioning affect antimicrobial potency. For this compound, substituting the octanoyl chain with shorter alkanes (e.g., hexanoate) or introducing double bonds could alter lipid membrane interactions in Gram-negative bacteria. Bioassay-guided fractionation combined with LC-MS/MS is critical for structure-activity relationship (SAR) analysis .

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

Density functional theory (DFT) calculations can predict logP (octanol-water partition coefficient) and pKa values, which are vital for pharmacokinetic modeling. Software like Gaussian or COSMO-RS simulates solvation effects and hydrogen-bonding potential. Experimental validation via shake-flask assays for logP and potentiometric titration for pKa ensures computational accuracy .

Q. How can researchers differentiate this compound from its structural isomers using chromatographic techniques?

Isomers like Ethyl 4-acetoxyoctanoate can be resolved using reverse-phase HPLC with a C18 column and a water-acetonitrile gradient. Retention time differences correlate with acyl group positioning, as seen in GC-MS studies where branching alters volatility (e.g., Ethyl 3-methyl-2-oxopentanoate vs. linear-chain analogs). Mass spectral fragmentation patterns (e.g., m/z 117 vs. m/z 131) further aid differentiation .

Q. What methodologies quantify this compound degradation products in environmental samples?

Solid-phase microextraction (SPME) coupled with GC-MS enables trace-level detection of hydrolysis products like 3-hydroxyoctanoic acid. Calibration curves using deuterated internal standards (e.g., D₃-ethyl acetate) improve quantification accuracy. For field samples, enzymatic assays targeting esterase activity provide complementary data on biodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.